molecular formula C8H7N3O2 B2857269 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159832-90-2

7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No. B2857269
CAS RN: 1159832-90-2
M. Wt: 177.163
InChI Key: WUWJMYIHIRWKIS-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a nitrogenous heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole-containing compounds often involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield a series of novel triazolo derivatives .


Molecular Structure Analysis

Triazole compounds, including this compound, contain a triazole nucleus as a central structural component . The triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Chemical Reactions Analysis

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, a related compound was reported as a pale yellow solid with a melting point of 188–189 °C .

Scientific Research Applications

Environmental and Health Impact Studies

Studies often focus on the environmental presence and health impacts of various chemicals, including organophosphorus and pyrethroid pesticides. For example, Babina et al. (2012) investigated the exposure of South Australian preschool children to these pesticides, highlighting concerns about developmental neurotoxicants and the importance of understanding general population exposure for public health policy Babina et al., 2012.

Metabolic and Toxicity Studies

Compounds within the pyridine and triazole families are often subjects of metabolic and toxicity studies. For instance, Tao et al. (2022) reported on the toxic encephalopathy and methemoglobinemia following poisoning by a related compound, demonstrating the toxic potential of such chemicals when humans are exposed Tao et al., 2022.

Analytical Chemistry and Pharmacokinetics

The development of analytical techniques for studying bioactive compounds in biological matrices is a key area of research. Lang et al. (2010) presented an approach for quantitating food-derived bioactive pyridines in human plasma and urine, showcasing the application of hydrophilic liquid interaction chromatography tandem mass spectrometry in pharmacokinetic studies Lang et al., 2010.

Medical and Therapeutic Research

Some triazole and pyridine derivatives are explored for their potential medical applications. Okamoto et al. (1992) studied the effects of trapidil (triazolopyrimidine), a platelet-derived growth factor antagonist, in preventing restenosis after coronary angioplasty, highlighting the therapeutic potential of triazole derivatives Okamoto et al., 1992.

Future Directions

The future directions in the research of triazoles, including 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . This would be very useful for the discovery of new drug candidates . Furthermore, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-11-6(4-5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWJMYIHIRWKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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